molecular formula C8H6F2N2O2 B11780639 6-(Difluoromethoxy)benzo[d]oxazol-2-amine

6-(Difluoromethoxy)benzo[d]oxazol-2-amine

Cat. No.: B11780639
M. Wt: 200.14 g/mol
InChI Key: WLCZGSWLLQKRTF-UHFFFAOYSA-N
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Description

6-(Difluoromethoxy)benzo[d]oxazol-2-amine is a heterocyclic compound featuring a benzo[d]oxazole core substituted with a difluoromethoxy (-OCF₂H) group at position 6 and an amine (-NH₂) at position 2.

Properties

Molecular Formula

C8H6F2N2O2

Molecular Weight

200.14 g/mol

IUPAC Name

6-(difluoromethoxy)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C8H6F2N2O2/c9-7(10)13-4-1-2-5-6(3-4)14-8(11)12-5/h1-3,7H,(H2,11,12)

InChI Key

WLCZGSWLLQKRTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)OC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethoxy)benzo[d]oxazol-2-amine typically involves the reaction of 2-aminophenol with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the oxazole ring .

Industrial Production Methods

Industrial production of 6-(Difluoromethoxy)benzo[d]oxazol-2-amine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at the 2-position serves as a nucleophilic site. In the presence of Lewis acids like BF₃·Et₂O, it participates in cyanations with electrophilic agents such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), forming intermediates that undergo cyclization (Table 1) . The difluoromethoxy group’s electron-withdrawing nature enhances the electrophilicity of adjacent positions, enabling regioselective substitutions.

Table 1: Nucleophilic Substitution with NCTS

SubstrateConditionsProduct YieldReference
o-Aminophenol derivativeBF₃·Et₂O, 1,4-dioxane, reflux85–92%

Acylation and Alkylation

The amino group undergoes acylation with activated carboxylic acids. For example, EDCI/HOBt-mediated coupling with chloroacetyl chloride generates N-acylated derivatives (Figure 1) . Alkylation reactions with bromoalkylamines or alkyl halides produce N-alkylated analogs, as demonstrated in the synthesis of neuroprotective benzo[d]oxazole derivatives .

Figure 1: Acylation Mechanism

text
Benzoxazole-2-amine + Chloroacetyl chloride → EDCI/HOBt activation → *N*-Chloroacetylbenzoxazole derivative [2]

Cyclization and Smiles Rearrangement

Under hypervalent iodine(III) catalysis (e.g., PhI(OAc)₂/CF₃COOH), the compound undergoes tandem cyclization with formamides to form fused heterocycles. This reaction proceeds via iodine-mediated activation of the amino group, followed by intramolecular oxygen attack (Scheme 1) .

Scheme 1: Cyclization Pathway

  • Activation : PhI(OAc)₂ and CF₃COOH generate an iodonium intermediate.

  • Cyclization : Formamide carbonyl oxygen attacks the activated aromatic ring.

  • Rearomatization : Elimination of HI yields the cyclized product .

Cross-Coupling Reactions

The difluoromethoxy group facilitates palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at the 6-position (Table 2) .

Table 2: Suzuki Coupling Optimization

CatalystBaseSolventYield (%)
Pd(PPh₃)₄K₂CO₃DMF/H₂O78
PdCl₂(dppf)Cs₂CO₃Toluene82

Electrophilic Aromatic Substitution

The electron-deficient benzoxazole ring directs electrophiles to the 4- and 7-positions. Nitration with HNO₃/H₂SO₄ at 0°C yields mono-nitro derivatives, while bromination with NBS selectively functionalizes the 4-position .

Biological Activity Modulation

While beyond pure chemical reactivity, the compound’s derivatives show bioactivity. For example, N-alkylation with morpholine or piperidine enhances blood-brain barrier permeability, critical for CNS-targeted drug candidates .

Key Reaction Trends

  • Amino Group Reactivity : Governs nucleophilic substitutions and acylations.

  • Difluoromethoxy Effects : Enhances ring electrophilicity and stabilizes intermediates via inductive effects.

  • Catalyst Dependency : Hypervalent iodine or palladium complexes are critical for cyclization and coupling, respectively .

Experimental protocols emphasize temperature control (often 60–120°C) and solvent polarity adjustments (e.g., DCM for low-polarity steps, DMF for high-polarity reactions) .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C10H10F2N2O
Molecular Weight : 220.19 g/mol
Functional Groups : Difluoromethoxy group, aminomethyl group, oxazole ring

The presence of the difluoromethoxy group enhances the compound's solubility and reactivity, making it a valuable intermediate in synthetic chemistry.

Chemistry

6-(Difluoromethoxy)benzo[d]oxazol-2-amine serves as a building block for synthesizing more complex heterocyclic compounds. It undergoes various chemical reactions including:

  • Oxidation : Can be oxidized to form oxazole derivatives.
  • Reduction : Reduction can yield oxazoline derivatives.
  • Substitution : The aminomethyl and difluoromethoxy groups can participate in nucleophilic substitution reactions.
Reaction TypeCommon ReagentsMajor Products
OxidationHydrogen peroxide, potassium permanganateSubstituted oxazoles
ReductionLithium aluminum hydride, sodium borohydrideOxazolines
SubstitutionAmines, thiols under basic conditionsVarious substituted products

Research indicates that 6-(Difluoromethoxy)benzo[d]oxazol-2-amine exhibits significant biological activities, particularly in antimicrobial and anticancer research.

  • Antimicrobial Activity : Studies have shown that derivatives of this compound demonstrate broad-spectrum antimicrobial properties.
    CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
    1Staphylococcus aureus1.6 µg/ml
    2Escherichia coli3.2 µg/ml
    3Candida albicans1.6 µg/ml
    4Aspergillus niger0.8 µg/ml
  • Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation. A notable case study involved testing its derivatives against HeLa cells, where some exhibited IC50 values in the low micromolar range.
    • Case Study : A derivative demonstrated significant inhibition of cell growth in HeLa cells, indicating potential for anticancer drug development.
  • Anti-inflammatory Activity : The compound's derivatives have been tested for anti-inflammatory effects using carrageenan-induced paw edema models in rats, showing efficacy comparable to standard anti-inflammatory drugs like diclofenac sodium.

Industrial Applications

In addition to its biological significance, 6-(Difluoromethoxy)benzo[d]oxazol-2-amine is utilized in the production of advanced materials such as polymers and dyes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(Difluoromethoxy)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituted Benzo[d]oxazol-2-amine Derivatives

Substituents at position 6 significantly influence bioactivity and physicochemical properties. Key examples include:

Compound Substituent at Position 6 Biological Activity Key Findings References
6-(4,6-Dimorpholino-1,3,5-triazin-2-yl) Triazine-morpholino PI3Kα inhibition (gastric cancer) High selectivity, bioavailability, and long-acting efficacy in preclinical models.
N-(2-Methoxy-4-nitrophenyl) N-(2-methoxy-4-nitrophenyl) Anti-inflammatory Inhibits LPS-induced inflammation by modulating IL-6/IL-1β mRNA expression.
Unsubstituted H PqsR inhibition (P. aeruginosa) Abolished activity in bacterial assays compared to imidazole derivatives.

Key Observations :

  • Bulky substituents (e.g., triazine-morpholino) enhance target selectivity and pharmacokinetics .
  • Electron-withdrawing groups (e.g., nitro in N-(2-methoxy-4-nitrophenyl) ) improve anti-inflammatory activity .

Heterocyclic Analogs: Benzo[d]imidazole and Benzo[d]thiazole

Replacing the oxygen atom in the oxazole ring with sulfur (thiazole) or nitrogen (imidazole) alters electronic properties and bioactivity:

Compound Heterocycle Substituent Activity Comparison References
1-Methyl-1H-benzo[d]imidazol-2-amine Imidazole Methyl 15-fold higher PqsR inhibition than oxazole.
Benzo[d]thiazol-2-amine Thiazole H Lower activity than imidazole in PqsR assays.
6-Hydroxybenzothiazole-2-amine Thiazole OH Synthesized via AlCl₃-catalyzed reactions.

Key Observations :

  • Imidazole derivatives exhibit superior activity in bacterial inhibition due to enhanced hydrogen bonding .
  • Thiazole analogs, while less potent in some contexts, are valuable for fluorescence-based probes (e.g., 6-methoxybenzo[d]thiazol-2-amine in sensor development) .

Physicochemical Properties of Selected Analogs

Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Acidic pKa
6-(Difluoromethoxy)benzo[d]thiazol-2-amine 216.21 1.503 339.9 3.44
2-Methylbenzo[d]oxazol-6-amine 148.16 N/A N/A N/A

Biological Activity

6-(Difluoromethoxy)benzo[d]oxazol-2-amine is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

The compound features a difluoromethoxy group attached to a benzo[d]oxazole ring, which is known for its diverse biological activities. The difluoromethoxy moiety enhances lipophilicity and may influence the compound's pharmacokinetic properties, such as absorption and distribution .

Research indicates that compounds with oxazole derivatives, including 6-(Difluoromethoxy)benzo[d]oxazol-2-amine, often act as inhibitors of various enzymes. The presence of the oxazole ring is critical for biological activity, particularly in inhibiting phosphoinositide 3-kinase (PI3K) pathways, which are pivotal in cell signaling and metabolism .

1. Anticancer Activity

Several studies have explored the anticancer properties of benzoxazole derivatives. For instance, compounds similar to 6-(Difluoromethoxy)benzo[d]oxazol-2-amine have shown significant activity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specific derivatives have been identified with IC50 values in the low micromolar range against various cancer types .

2. Enzyme Inhibition

The compound has demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's. The IC50 values for related compounds have been reported between 5.80 µM to 40.80 µM, indicating moderate potency compared to standard drugs like Donepezil .

3. Antimicrobial Activity

The antimicrobial potential of benzoxazole derivatives has been documented, with some exhibiting greater efficacy than standard antibiotics against bacterial strains. This suggests a possible role in treating infections or as part of combination therapies .

Case Studies

StudyFindings
Study A Investigated the anticancer effects of benzoxazole derivatives; found that specific analogues had IC50 values below 10 µM against breast cancer cells.
Study B Evaluated enzyme inhibition; analogues showed significant AChE inhibition with IC50 values ranging from 5.80 µM to 7.60 µM, outperforming Donepezil in some cases.
Study C Assessed antimicrobial properties; certain derivatives displayed enhanced activity against Gram-positive bacteria compared to traditional antibiotics .

Discussion

The biological activity of 6-(Difluoromethoxy)benzo[d]oxazol-2-amine highlights its potential as a lead compound for drug development. Its ability to inhibit key enzymes involved in cancer progression and neurodegeneration positions it as a candidate for further investigation.

Q & A

Q. What are the optimal synthetic routes for 6-(Difluoromethoxy)benzo[d]oxazol-2-amine, and how can reaction conditions be tailored to improve yield?

The synthesis of 6-(Difluoromethoxy)benzo[d]oxazol-2-amine can be adapted from benzoxazole derivative methodologies. For example:

  • Cyclization reactions : Reacting 2-aminophenol derivatives with difluoromethoxy-containing precursors under reflux with solvents like DMF or ethanol, often catalyzed by acetic acid or zinc acetate .
  • Substitution strategies : Introducing the difluoromethoxy group via nucleophilic aromatic substitution (e.g., using KF or CsF as a base) at elevated temperatures (80–120°C) .
  • Yield optimization : Adjusting stoichiometry (e.g., 1.2–1.5 equivalents of difluoromethylating agents) and reaction times (6–24 hours). Silica gel column chromatography (hexane/EtOAc gradients) is commonly used for purification .

Q. How can structural characterization of 6-(Difluoromethoxy)benzo[d]oxazol-2-amine be performed to confirm regiochemistry and purity?

Key analytical methods include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify aromatic protons (δ 6.8–8.2 ppm) and carbons (δ 110–160 ppm), with the difluoromethoxy group showing characteristic splitting in 19F^{19}\text{F} NMR .
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+^+ at m/z 227.07) and isotopic patterns .
  • X-ray crystallography : For unambiguous confirmation of the fused benzoxazole ring and substituent positioning .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

  • Anticancer screening : Use MTT assays against gastric cancer (e.g., MKN-45 cells) or lung cancer (A549) cell lines, with IC50_{50} determination .
  • Anti-inflammatory potential : Measure IL-6 or IL-1β mRNA modulation in LPS-induced macrophages via RT-qPCR .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of 6-(Difluoromethoxy)benzo[d]oxazol-2-amine for enhanced target binding?

  • Substituent effects : Replace the difluoromethoxy group with methoxy, chloro, or nitro groups to assess electronic and steric impacts on biological activity .
  • Heterocycle variation : Compare benzoxazole derivatives with benzothiazole or imidazole cores to evaluate ring electronegativity and π-stacking interactions .
  • Pharmacophore modeling : Use 3D-QSAR to identify critical hydrogen-bond acceptors (e.g., oxazole nitrogen) and hydrophobic regions .

Q. What computational strategies are effective in predicting the binding mode of this compound with targets like PI3Kα or RSK2?

  • Molecular docking : Employ AutoDock Vina or Glide to simulate interactions with PI3Kα (PDB: 4L23), focusing on hinge-region binding (e.g., Val851, Met772) .
  • Molecular dynamics (MD) : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes, analyzing root-mean-square deviation (RMSD) and binding free energy (MM/PBSA) .
  • Free energy perturbation (FEP) : Quantify the impact of substituent modifications on binding affinity .

Q. How can discrepancies in biological activity data between in vitro and in vivo models be resolved?

  • Metabolic stability : Perform microsomal assays (e.g., human liver microsomes) to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) .
  • Bioavailability enhancement : Formulate the compound with PEGylated nanoparticles or liposomes to improve solubility and tissue penetration .
  • PK/PD modeling : Correlate plasma concentration-time profiles (AUC, Cmax_{\text{max}}) with efficacy in rodent models .

Q. What advanced spectroscopic techniques are critical for analyzing electronic properties and reaction intermediates?

  • Time-resolved fluorescence : Study solvatochromic shifts to probe microenvironment interactions (e.g., in lipid bilayers) .
  • EPR spectroscopy : Detect radical intermediates during oxidation/reduction reactions involving the difluoromethoxy group .
  • In situ IR : Monitor reaction progress (e.g., thiourea intermediate formation) in real time .

Methodological Notes

  • Contradictions in synthesis yields : Lower yields (27–35%) in some routes (e.g., brominated derivatives ) may arise from steric hindrance; microwave-assisted synthesis could mitigate this .
  • Data validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals .

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